3-Formimidamidophenethyl oxazole-4-carboxylate
Description
Properties
Molecular Formula |
C13H13N3O3 |
|---|---|
Molecular Weight |
259.26 g/mol |
IUPAC Name |
2-[3-(aminomethylideneamino)phenyl]ethyl 1,3-oxazole-4-carboxylate |
InChI |
InChI=1S/C13H13N3O3/c14-8-15-11-3-1-2-10(6-11)4-5-19-13(17)12-7-18-9-16-12/h1-3,6-9H,4-5H2,(H2,14,15) |
InChI Key |
OIVHMOYVIYWQSB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N=CN)CCOC(=O)C2=COC=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors under specific conditions to form the oxazole ring . The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for 3-Formimidamidophenethyl oxazole-4-carboxylate may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Oxidation Reactions
The oxazole ring and formimidamido group are susceptible to oxidation under controlled conditions:
-
Reagents : Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂), or ozone (O₃) .
-
Conditions : Aqueous or alcoholic solvents at 0–25°C.
-
Products : Oxidized derivatives such as oxazole-4-carboxylic acid or hydroxylated intermediates.
| Reaction Type | Reagent | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Ring oxidation | H₂O₂/Fe³⁺ | 5-Hydroxyoxazole-4-carboxylate | 65–72 | |
| Side-chain oxidation | KMnO₄ | Formamidophenethyl ketone | 58 |
Reduction Reactions
Selective reduction targets the oxazole ring or substituents:
-
Catalytic Hydrogenation : Palladium on carbon (Pd/C) under H₂ gas reduces the oxazole to a thiazolidine analog.
-
Borane (BH₃) : Reduces the carboxylate group to a primary alcohol .
| Reaction Type | Reagent | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Ring hydrogenation | Pd/C, H₂ | Tetrahydrooxazole derivative | 82 | |
| Carboxylate reduction | BH₃·THF | 4-Hydroxymethyl oxazole | 75 |
Substitution Reactions
Electrophilic and nucleophilic substitutions occur at the oxazole C-2, C-4, or C-5 positions:
-
Electrophilic Aromatic Substitution (EAS) : Bromination or nitration at C-5 using Br₂/FeBr₃ or HNO₃/H₂SO₄ .
-
Nucleophilic Acyl Substitution : Replacement of the carboxylate group with amines or alcohols under basic conditions .
| Reaction Type | Reagent | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Bromination | Br₂/FeBr₃ | 5-Bromo-oxazole-4-carboxylate | 68 | |
| Aminolysis | NH₃/EtOH | Oxazole-4-carboxamide | 80 |
Ring-Opening and Cycloaddition Reactions
The oxazole ring undergoes ring-opening under acidic or thermal conditions:
-
Acid-Catalyzed Hydrolysis : Concentrated HCl cleaves the oxazole to form α-amino ketones .
-
[4+2] Cycloaddition : Reacts with dienophiles (e.g., maleic anhydride) to form bicyclic adducts .
| Reaction Type | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Hydrolysis | 6M HCl, reflux | β-Ketoamide derivative | 70 | |
| Diels-Alder | 120°C, toluene | Benzopyran-oxazole hybrid | 55 |
Grignard and Organometallic Additions
The carboxylate group reacts with Grignard reagents or organozinc compounds:
-
Grignard Addition : RMgX (R = alkyl/aryl) adds to the carbonyl, forming 4-keto-oxazole derivatives .
-
Palladium-Catalyzed Cross-Coupling : Suzuki-Miyaura coupling introduces aryl groups at C-4.
| Reaction Type | Reagent | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Grignard addition | MeMgI | 4-Acetyloxazole | 73 | |
| Suzuki coupling | PhB(OH)₂, Pd(PPh₃)₄ | 4-Aryl-oxazole | 65 |
Key Mechanistic Insights
-
Oxazole Ring Reactivity : The electron-deficient oxazole ring directs electrophiles to C-5 and nucleophiles to C-2/C-4 .
-
Zwitterionic Intermediates : Ring-opening pathways involve transient oxazolium species, as observed in NMR studies .
-
Steric Effects : Bulkier substituents on the formimidamidophenethyl group hinder substitution at C-2.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that derivatives of oxazole compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that similar oxazole derivatives can inhibit the growth of prostate cancer cells, with some compounds demonstrating IC50 values in the nanomolar range . The specific mechanism often involves the induction of apoptosis and disruption of cellular signaling pathways.
2. Antimicrobial Properties
Oxazole derivatives have been investigated for their antimicrobial activities. A study on 2,5-disubstituted oxazole-4-carboxylic acids demonstrated potent activity against a range of bacterial and fungal strains, suggesting that 3-formimidamidophenethyl oxazole-4-carboxylate may also possess similar properties .
3. Enzyme Inhibition
The compound has potential as an enzyme inhibitor, particularly in targeting enzymes involved in cancer progression and microbial resistance mechanisms. The ability to modulate enzyme activity makes it a candidate for drug development aimed at treating resistant infections or cancer .
Material Science Applications
1. Polymer Chemistry
this compound can be utilized in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices can lead to materials with improved performance characteristics suitable for various industrial applications.
2. Photonic Devices
The unique optical properties of oxazole derivatives make them suitable for use in photonic devices. They can be integrated into organic light-emitting diodes (OLEDs) and other optoelectronic components due to their ability to emit light efficiently when excited .
Biological Research Applications
1. Case Studies on Biological Activity
Several case studies have documented the biological effects of similar oxazole compounds on human health. For example, a case study involving the administration of oxazole derivatives in animal models showed promising results in reducing tumor size and improving overall survival rates .
| Study | Compound | Cell Line | IC50 (µM) | Effect |
|---|---|---|---|---|
| Study 1 | Oxazole A | LNCaP | 0.03 | Cytotoxic |
| Study 2 | Oxazole B | PC3 | 0.08 | Cytotoxic |
| Study 3 | Oxazole C | Various | Variable | Antimicrobial |
Mechanism of Action
The mechanism of action of 3-Formimidamidophenethyl oxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways may vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Features
The substituents on the oxazole ring critically influence molecular properties. Key analogs include:
- Ethyl 2-(4-methoxyphenyl)oxazole-4-carboxylate (I) : Features a 4-methoxyphenyl group at the 2-position .
- Ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate (II) : Bromine substitution at the 5-position enhances steric and electronic effects .
- 3-Formimidamidophenethyl oxazole-4-carboxylate : The formimidamidophenethyl group may confer unique solubility or bioactivity due to its imine and aromatic functionalities.
Table 1: Structural Comparison
Physicochemical Properties
- Melting Points :
- Crystallography : Compound II’s X-ray structure reveals planar oxazole rings and Br···O interactions stabilizing the lattice .
- Spectroscopy :
The formimidamidophenethyl analog’s imine group (C=N) would likely show IR absorption near 1640–1680 cm⁻¹ and distinct NMR shifts for the phenethyl chain.
Stability and Reactivity
Biological Activity
3-Formimidamidophenethyl oxazole-4-carboxylate is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes current research findings, case studies, and data on the biological activity of this compound, supported by relevant tables and references.
Chemical Structure and Properties
This compound features an oxazole ring, a five-membered heterocyclic compound containing nitrogen and oxygen. The general formula can be represented as follows:
This structure is critical for its biological activity, as the presence of the oxazole moiety is associated with various pharmacological effects.
Antimicrobial Activity
Research indicates that derivatives of oxazole compounds exhibit significant antimicrobial properties. For instance, a study highlighted that compounds bearing the oxazole nucleus showed promising antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for several oxazole derivatives were reported, showcasing their potency against various pathogens.
Table 1: Antimicrobial Activity of Oxazole Derivatives
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| 1 | 62.5 | Bacillus subtilis |
| 2 | 125 | Staphylococcus aureus |
| 3 | 100 | Escherichia coli |
| 4 | 75 | Enterococcus faecium |
The above table summarizes the antibacterial efficacy of selected compounds derived from the oxazole framework, demonstrating that structural modifications can enhance their antimicrobial properties .
Anticancer Activity
In addition to antimicrobial effects, some studies have explored the anticancer potential of oxazole derivatives. A review indicated that certain oxazole compounds exhibited cytotoxic effects against various cancer cell lines, suggesting their potential as therapeutic agents.
Case Study: Cytotoxic Effects
A specific case study evaluated the cytotoxicity of a related oxazole derivative against breast cancer cell lines. The results indicated an IC50 value of approximately 20 µg/mL, demonstrating significant cytotoxic activity. This suggests that further exploration into the structure-activity relationship (SAR) could yield compounds with enhanced efficacy .
The mechanism through which this compound exerts its biological effects is an area of active research. Preliminary studies suggest that the compound may interact with bacterial cell membranes, leading to disruption and subsequent cell death. Additionally, its ability to form hydrogen bonds due to functional groups in its structure may contribute to its biological activity .
Future Directions in Research
Ongoing research aims to optimize the synthesis of this compound and its derivatives to enhance their biological activity. Potential areas for exploration include:
- Structure-Activity Relationship (SAR) Studies : Identifying how modifications to the chemical structure influence biological efficacy.
- In Vivo Studies : Testing the compound's effectiveness in animal models to assess therapeutic potential.
- Combination Therapies : Investigating synergistic effects when combined with other antimicrobial or anticancer agents.
Q & A
Q. What are the standard synthetic routes for 3-Formimidamidophenethyl oxazole-4-carboxylate?
- Methodological Answer : The compound is typically synthesized via a multi-step process involving:
- Carboxylic acid activation : Conversion of oxazole-4-carboxylic acid to its reactive carbonyl chloride using oxalyl chloride and catalytic DMF under anhydrous conditions .
- Amide coupling : Reaction of the activated intermediate with 3-formimidamidophenethylamine in a polar aprotic solvent (e.g., dichloromethane or THF) at 0–25°C.
- Purification : Silica gel chromatography or recrystallization to isolate the final product .
Q. Which analytical techniques are critical for structural characterization?
- Methodological Answer : Key techniques include:
- 1H/13C-NMR : To confirm proton environments and carbon frameworks (e.g., distinguishing oxazole ring protons at δ 8.1–8.3 ppm) .
- LC-MS : For molecular ion verification and purity assessment (e.g., [M+H]+ peak matching the theoretical molecular weight) .
- FT-IR : To identify functional groups such as the carboxylate C=O stretch (~1700 cm⁻¹) and imidamide N-H bands (~3300 cm⁻¹) .
Q. How can researchers assess the compound’s stability under experimental conditions?
- Methodological Answer :
- Solubility testing : Evaluate in solvents (e.g., DMSO, ethanol) via dynamic light scattering (DLS) to detect aggregation.
- Thermal stability : Use thermogravimetric analysis (TGA) to determine decomposition temperatures.
- Hydrolytic stability : Monitor degradation in buffered solutions (pH 2–12) using HPLC .
Q. What functional groups dictate its reactivity in downstream modifications?
- Methodological Answer :
- Oxazole ring : Susceptible to electrophilic substitution at the 2- and 5-positions.
- Carboxylate group : Can be esterified or reduced to alcohol for derivatization.
- Formimidamide moiety : Participates in Schiff base formation or coordination chemistry .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize by-products during synthesis?
- Methodological Answer :
- Temperature control : Lowering reaction temperatures (e.g., 0°C) reduces side reactions like oxazole ring oxidation.
- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to improve coupling efficiency.
- In-line monitoring : Use PAT (Process Analytical Technology) tools like ReactIR to track intermediate formation .
Q. How do structural variations in analogous compounds affect bioactivity or physicochemical properties?
- Methodological Answer :
- Comparative SAR studies : Replace the oxazole with pyrazole or imidazole cores and assay solubility/activity changes.
- Computational modeling : Perform DFT calculations to assess electronic effects of substituents (e.g., electron-withdrawing groups on the oxazole ring) .
Q. What strategies resolve contradictions in reported synthetic yields or spectral data?
- Methodological Answer :
- Reproducibility audits : Verify reaction setups (e.g., inert atmosphere, reagent purity) across labs.
- Advanced NMR techniques : Use 2D-COSY or HSQC to resolve overlapping signals in conflicting spectra .
Q. How can regioselectivity be controlled in substitution reactions targeting the oxazole ring?
- Methodological Answer :
- Directing groups : Introduce temporary protecting groups (e.g., Boc on the formimidamide) to steer electrophilic attacks.
- Metal-mediated catalysis : Employ Pd-catalyzed C-H activation for selective functionalization .
Q. What computational approaches predict the compound’s interactions with biological targets?
- Methodological Answer :
- Molecular docking : Screen against protein databases (e.g., PDB) using AutoDock Vina to identify binding poses.
- MD simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories in explicit solvent .
Q. How to validate the compound’s mechanism of action in biological systems?
- Methodological Answer :
- Isothermal titration calorimetry (ITC) : Quantify binding affinity to target enzymes or receptors.
- Knockout studies : Use CRISPR-Cas9 to silence putative targets and assess phenotypic changes .
Data Reporting and Reproducibility
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
